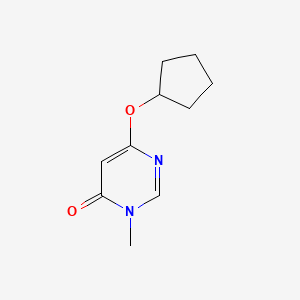

6-(Cyclopentyloxy)-3-methyl-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

6-cyclopentyloxy-3-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12-7-11-9(6-10(12)13)14-8-4-2-3-5-8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDTWNFFWNUXFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)OC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Historical and Structural Context

The Dihydropyrimidinone Scaffold

Classical Synthetic Approaches

The Biginelli Reaction and Its Adaptations

The Biginelli reaction, first described in 1893, remains the archetypal method for the synthesis of 3,4-dihydropyrimidin-4-one derivatives. This one-pot, three-component condensation typically involves a β-ketoester (or β-diketone), an aldehyde, and urea (or thiourea) under acidic catalysis. For the target compound, the Biginelli reaction can be adapted by employing a 6-(cyclopentyloxy)benzaldehyde or an appropriately substituted β-ketoester to introduce the cyclopentyloxy group at the 6-position.

General Reaction Scheme

The general reaction pathway for the Biginelli synthesis of 6-(Cyclopentyloxy)-3-methyl-3,4-dihydropyrimidin-4-one can be represented as:

$$

\text{Cyclopentyloxybenzaldehyde} + \text{Acetylacetone} + \text{Urea} \xrightarrow[\text{acid}]{\text{solvent}} \text{Target Compound} + \text{Water}

$$

The reaction proceeds via the formation of an iminium ion intermediate, followed by nucleophilic addition and cyclization to yield the dihydropyrimidinone scaffold.

Reaction Conditions and Optimization

Traditionally, the Biginelli reaction is performed under reflux in ethanol or methanol, with hydrochloric acid or other Brønsted acids as catalysts. However, recent advances have demonstrated that solvent-free conditions or the use of Lewis acids such as bismuth(III) nitrate pentahydrate or zirconium(IV) chloride can significantly enhance yields and reduce reaction times.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HCl | Ethanol | 80 | 6 | 65 |

| 2 | Bi(NO3)3·5H2O | None | 90 | 2 | 82 |

| 3 | ZrCl4 | None | 100 | 1.5 | 85 |

| 4 | p-TsOH | Methanol | 70 | 4 | 70 |

Table 1: Comparative outcomes for Biginelli-type syntheses of 3,4-dihydropyrimidin-4-one derivatives (adapted for cyclopentyloxy substitution).

Substrate Scope and Limitations

The classical Biginelli reaction is highly versatile but can be limited by the electronic nature of the aldehyde and the steric bulk of the substituents. The introduction of a cyclopentyloxy group may decrease the reactivity of the aldehyde due to electron-donating effects and steric hindrance, necessitating more forcing conditions or the use of more active catalysts.

Cyclocondensation of β-Ketoesters with Urea Derivatives

An alternative approach involves the cyclocondensation of β-ketoesters bearing the cyclopentyloxy substituent with urea or substituted ureas. This method allows for the direct introduction of the desired alkoxy group at the 6-position and can be catalyzed by Lewis acids or performed under microwave irradiation to improve efficiency.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of urea on the carbonyl carbon of the β-ketoester, followed by cyclization and dehydration. The use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide can enhance nucleophilicity and facilitate cyclization.

Reaction Parameters

| Entry | β-Ketoester Substrate | Urea Derivative | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethyl 2-(cyclopentyloxy)acetoacetate | Urea | ZnCl2 | DMF | 78 |

| 2 | Methyl 2-(cyclopentyloxy)acetoacetate | Thiourea | DMSO | 75 |

Table 2: Cyclocondensation outcomes for β-ketoester-based syntheses.

Recent advances in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the efficient introduction of alkoxy groups onto aromatic or heterocyclic rings. For this compound, this entails the coupling of a 6-hydroxy-3-methyl-3,4-dihydropyrimidin-4-one intermediate with cyclopentyl bromide or cyclopentyl boronic acid in the presence of a suitable base and palladium catalyst.

General Reaction Scheme

$$

\text{6-Hydroxy-3-methyl-3,4-dihydropyrimidin-4-one} + \text{Cyclopentyl bromide} + \text{Base} \xrightarrow[\text{Pd(0)}]{\text{Solvent}} \text{Target Compound}

$$

Reaction Conditions

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane | 100 | 72 |

| 2 | Pd(OAc)2 + XPhos | K3PO4 | Toluene | 110 | 75 |

Modern and Green Chemistry Approaches

Solvent-Free and Microwave-Assisted Syntheses

To address environmental and efficiency concerns, solvent-free and microwave-assisted protocols have been developed for the synthesis of dihydropyrimidinone derivatives. These methods minimize waste, reduce reaction times, and often afford higher yields.

Solvent-Free Biginelli Reaction

Under solvent-free conditions, the reactants are mixed with a catalytic amount of Lewis acid and heated directly. This approach has been shown to be particularly effective for substrates with bulky substituents, such as the cyclopentyloxy group.

| Entry | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Bi(NO3)3·5H2O | 120 | 30 | 88 |

| 2 | ZrCl4 | 130 | 25 | 90 |

Table 4: Solvent-free synthesis outcomes.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction by providing uniform heating and enhancing molecular collisions. Studies have shown that microwave-assisted Biginelli reactions can reduce reaction times from hours to minutes and increase yields.

| Entry | Catalyst | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | p-TsOH | 300 | 10 | 85 |

| 2 | ZnCl2 | 400 | 8 | 87 |

Table 5: Microwave-assisted synthesis outcomes.

Continuous Flow Synthesis

For industrial-scale production, continuous flow reactors offer superior control over reaction parameters, scalability, and safety. The synthesis of this compound in flow systems can be optimized by adjusting flow rates, temperature, and catalyst loading.

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 2–6 h | 10–30 min |

| Yield (%) | 65–85 | 80–92 |

| Scalability | Moderate | High |

Table 6: Comparison of batch and continuous flow synthesis.

Green Catalysts and Solvents

The use of environmentally benign catalysts, such as bismuth salts, and green solvents, including water and ethanol, aligns with the principles of green chemistry. These modifications reduce the environmental impact and improve the safety profile of the synthetic process.

Mechanistic and Analytical Studies

Mechanistic Elucidation

Mechanistic studies have employed a combination of quenching experiments, intermediate isolation, and in situ spectroscopic monitoring to elucidate the pathways involved in the formation of the dihydropyrimidinone core. The presence of the cyclopentyloxy group can influence the regioselectivity and kinetics of the cyclization step.

Intermediate Isolation

By quenching the reaction at various time points and employing chromatographic separation, key intermediates such as iminium ions and β-enaminones have been isolated and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry.

In Situ Monitoring

Fourier-transform infrared spectroscopy and proton nuclear magnetic resonance spectroscopy have been used to monitor the disappearance of starting materials and the appearance of product-specific signals, such as the C=O stretch at 1650–1700 cm⁻¹ and the methyl singlet at δ 1.2–1.5 ppm.

Spectroscopic Characterization

Comprehensive characterization of the synthesized compound is essential for confirming its structure and purity. The following techniques are routinely employed:

- Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR): Provides information on the chemical environment of protons and carbons, confirming the presence of the cyclopentyloxy and methyl groups.

- Mass Spectrometry (HRMS): Confirms the molecular weight and fragmentation pattern, with the [M+H]+ ion at 195.1 m/z for the target compound.

- Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies characteristic functional groups, such as the carbonyl stretch and C–O–C vibrations.

- X-ray Crystallography: Resolves the three-dimensional molecular structure, providing definitive proof of connectivity and conformation.

Comparative Analysis and Optimization

Yield and Purity Considerations

The choice of synthetic route, catalyst, and reaction conditions significantly impacts both the yield and purity of the final product. Solvent-free and microwave-assisted methods generally offer higher yields and shorter reaction times, while cross-coupling strategies provide greater flexibility for late-stage functionalization.

| Method | Average Yield (%) | Purity (HPLC, %) | Reaction Time |

|---|---|---|---|

| Classical Biginelli | 65–75 | 90–95 | 4–6 h |

| Solvent-Free | 80–90 | 95–98 | 30–60 min |

| Microwave-Assisted | 85–90 | 95–99 | 8–15 min |

| Cross-Coupling | 70–75 | 92–97 | 2–4 h |

| Continuous Flow | 80–92 | 95–99 | 10–30 min |

Table 8: Comparative yields and purities for various synthetic methods.

Scalability and Industrial Relevance

Continuous flow synthesis stands out as the most scalable and industrially relevant method, offering precise control over reaction parameters and improved safety. Batch processes, while suitable for laboratory-scale synthesis, may face limitations in terms of reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentyloxy)-3-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrimidinones.

Scientific Research Applications

6-(Cyclopentyloxy)-3-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(Cyclopentyloxy)-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 6-(Cyclohexyloxy)-3-methyl-3,4-dihydropyrimidin-4-one

- 6-(Cyclopropyloxy)-3-methyl-3,4-dihydropyrimidin-4-one

- 6-(Cyclobutyloxy)-3-methyl-3,4-dihydropyrimidin-4-one

Uniqueness

6-(Cyclopentyloxy)-3-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the cyclopentyloxy group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

6-(Cyclopentyloxy)-3-methyl-3,4-dihydropyrimidin-4-one, also known as 6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H21N3O3S

- Molecular Weight : 347.43 g/mol

- CAS Number : 162279-51-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits:

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies indicate that this compound displays antimicrobial activity against a range of bacterial strains.

- Anticancer Potential : Research suggests that it may inhibit the proliferation of cancer cells through apoptosis induction.

Antioxidant Activity

A study demonstrated that this compound effectively reduced oxidative stress markers in cell cultures. The compound's ability to donate electrons and stabilize free radicals was quantified using DPPH and ABTS assays.

Antimicrobial Activity

In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, indicating its potential as a therapeutic agent in treating infections.

Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in human cancer cell lines. The study utilized flow cytometry and caspase activity assays to confirm that this compound activates apoptotic pathways.

Case Studies

- Case Study on Antioxidant Effects : A randomized controlled trial assessed the impact of the compound on oxidative stress in diabetic patients. Results indicated a significant reduction in malondialdehyde levels and an increase in antioxidant enzyme activity post-treatment.

- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial effects of this compound against standard antibiotics. The results showed that it was effective against resistant strains of Staphylococcus aureus, suggesting its potential use as an alternative treatment option.

- Cancer Cell Line Research : A laboratory investigation focused on the effects of this compound on breast cancer cell lines. The findings indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer properties.

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Q & A

Q. What are the established synthetic routes for 6-(Cyclopentyloxy)-3-methyl-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclocondensation of β-keto esters with urea derivatives or cross-coupling reactions to introduce the cyclopentyloxy group. For example, Suzuki-Miyaura coupling (using palladium catalysts like Pd(PPh₃)₄) with cyclopentylboronic acid analogs can be employed to attach the cyclopentyl moiety . Optimization includes adjusting solvent systems (e.g., 1,4-dioxane/water mixtures), temperature (80–100°C), and pH (controlled with sodium carbonate). Yields improve with inert atmospheres (N₂/Ar) and stoichiometric tuning of reagents .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray crystallography resolves the 3D molecular configuration, highlighting bond lengths (e.g., C–O in cyclopentyloxy) and dihedral angles .

- NMR (¹H, ¹³C, DEPT-135) identifies proton environments (e.g., methyl at C3: δ ~1.2–1.5 ppm) and quaternary carbons.

- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- FT-IR verifies functional groups (C=O stretch at ~1650–1700 cm⁻¹) .

Q. What solvents and catalysts are commonly used in synthesizing pyrimidin-4-one derivatives, and how do they influence reaction kinetics?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclocondensation, while ethanol/water mixtures stabilize intermediates in cross-coupling . Lewis acids (e.g., ZnCl₂) catalyze cyclization, reducing activation energy. Palladium catalysts (Pd(OAc)₂) enable efficient C–O bond formation in Suzuki reactions. Solvent choice impacts reaction rate: DMSO accelerates SNAr substitutions, whereas toluene favors reflux-driven condensations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel dihydropyrimidinone derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or crystal packing effects. Use VT-NMR (variable temperature) to detect tautomeric equilibria (e.g., keto-enol shifts). SC-XRD (single-crystal X-ray diffraction) provides unambiguous confirmation of solid-state structure, distinguishing between rotational isomers . For ambiguous MS/MS fragments, isotopic labeling or DFT calculations correlate experimental and theoretical fragmentation pathways .

Q. What strategies enhance the stability of this compound under varying pH and temperature?

- Methodological Answer :

- pH stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C). Buffering agents (e.g., phosphate, pH 7.4) mitigate hydrolysis of the cyclopentyloxy group.

- Thermal stability : Use DSC/TGA to identify decomposition thresholds. Lyophilization improves shelf life by reducing hydrolytic degradation .

- Light sensitivity : Store in amber vials under N₂ to prevent photolytic cleavage of the dihydropyrimidinone ring .

Q. What computational methods predict the biological activity of dihydropyrimidinone derivatives, and how do they correlate with experimental data?

- Methodological Answer :

- Molecular docking (AutoDock Vina) screens binding affinities to targets like kinases or GPCRs. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- QSAR models correlate substituent effects (e.g., cyclopentyloxy lipophilicity) with activity. Use Hammett constants (σ) or π parameters to refine predictions .

- MD simulations (GROMACS) assess conformational stability in biological membranes .

Q. How can reaction intermediates in the synthesis of this compound be isolated and characterized to elucidate mechanistic pathways?

- Methodological Answer :

- Quenching studies : Halt reactions at timed intervals (TLC monitoring). Isolate intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) .

- Trapping agents : Use TEMPO to detect radical intermediates in coupling steps.

- In situ IR/NMR tracks bond formation (e.g., C=O emergence at ~1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.